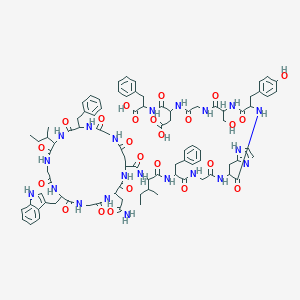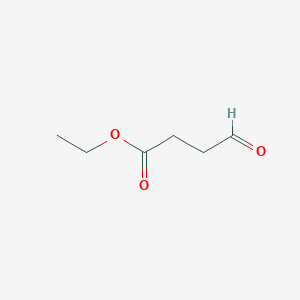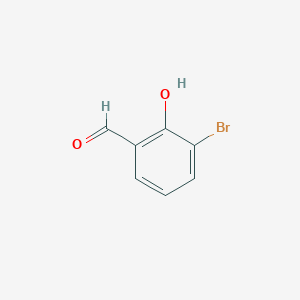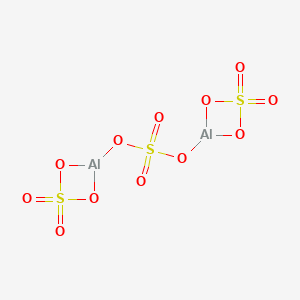
Sulphuric acid, aluminium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulphuric acid, aluminium salt, also known as aluminium sulphate, is a chemical compound with the formula Al2(SO4)3. It is a white crystalline solid that is commonly used in water treatment, paper manufacturing, and as a mordant in dyeing textiles.
Wissenschaftliche Forschungsanwendungen
Aluminium Recovery from Water Treatment Sludge
Sulphuric acid is used to recover aluminium from water treatment sludge. Acidification with sulphuric acid helps in extracting aluminium effectively. This recovered aluminium can potentially be an alternative coagulant in water treatment processes (Hassan Basri et al., 2019).
Growth of Anodic Alumina
Sulphuric acid is integral in the growth of anodic alumina on aluminium. This process influences the thickness of the film and its efficiency. Applications include modifying the electrochemical properties of aluminium surfaces (Zhou et al., 2011).
Plasma Electrolytic Oxidation of Aluminium
Anodizing pre-treatment in sulphuric acid affects plasma electrolytic oxidation (PEO) of aluminium. This process is relevant in surface engineering, creating coatings that modify the physical properties of aluminium (Matykina et al., 2009).
Corrosion Behavior in Anodized Aluminum Alloys
Sulphuric acid plays a role in the formation of anodized coating layers on aluminum alloys. These coatings are studied for their corrosion resistance, important for applications in military industries (Abdel-Gawad et al., 2019).
Low-Cost Nanostructured Aluminium Oxide Coating
Sulphuric acid is used to create low-cost nanostructured aluminium oxide films. These have diverse applications in fields like medicine, engineering, and biotechnology (Bruera et al., 2021).
Ultrahydrophobic Aluminium Surfaces
Sulphuric acid anodisation creates ultrahydrophobic aluminium surfaces. Such surfaces have potential applications in reducing corrosion and enhancing material durability (Thieme & Worch, 2006).
Aluminium Oxide Layer Formation Kinetics
Studying the dissolution kinetics of aluminium in sulphuric acid is crucial for understanding and optimizing the anodizing process, relevant in material science and manufacturing (Abdel-Gaber et al., 2006).
Leaching Behavior in Sulphuric Acid
Investigations into the sulphuric acid leaching of various materials, including aluminium, help in understanding extraction processes in industries like mining and recycling (Sancho et al., 2009).
Predicting Aluminium Oxide Layer Thickness
Research on the influence of sulphuric acid concentration on the thickness of aluminium oxide layers has implications in anodizing industries and materials engineering (Michal et al., 2015).
Adsorption of Organic Compounds
Understanding the adsorption of organic compounds at the aluminium oxide/aqueous solution interface during aluminium anodizing in sulphuric acid offers insights into modifying aluminium's surface properties for various applications (Giovanardi et al., 2011).
Eigenschaften
CAS-Nummer |
10124-29-5 |
|---|---|
Produktname |
Sulphuric acid, aluminium salt |
Molekularformel |
Al2(SO4)3 Al2S3O12 Al2(SO4)3 Al2O12S3 |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
bis(2,2-dioxo-1,3,2,4-dioxathialumetan-4-yl) sulfate |
InChI |
InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |
InChI-Schlüssel |
DIZPMCHEQGEION-UHFFFAOYSA-H |
Verunreinigungen |
The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. |
SMILES |
O=S1(=O)O[Al](O1)OS(=O)(=O)O[Al]2OS(=O)(=O)O2 |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |
Siedepunkt |
214 °F at 760 mm Hg (USCG, 1999) 1600 |
Color/Form |
White, lustrous crystals, pieces, granules, or powde |
Dichte |
2.71 at 68 °F 1.7 at 20°C (USCG, 1999) 1.29 to 1.34 at 59 °F (USCG, 1999) 1.61 2.71 g/cm³ |
melting_point |
3.9 °F (USCG, 1999) 700 770 °C (decomp, anhydrous) 86.5 °C (octadecahydrate) 770 °C (with decomposition) |
Andere CAS-Nummern |
10043-01-3 10124-29-5 55892-56-3 |
Physikalische Beschreibung |
Anhydrous aluminum sulfate is a white crystalline solid. Aluminum sulfate is also obtained as an 18-hydrate Al2(SO4)3.18H2O. Both forms are soluble in water, noncombustible, and nontoxic. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in paper making, in firefighting foams, and in sewage treatment and water purification. Aluminum sulfate, solution appears as a clear colorless aqueous solution. Noncombustible. Nontoxic. Density 10.9 lb / gal. Used in paper making, in firefighting foams, as a fireproofing agent, in sewage treatment and water purification. DryPowder; DryPowder, PelletsLargeCrystals, Liquid; DryPowder, WetSolid; Liquid; OtherSolid; WetSolid White powder, shining plates or crystalline fragments ODOURLESS WHITE HYGROSCOPIC LUSTROUS CRYSTALS OR POWDER. |
Piktogramme |
Corrosive |
Verwandte CAS-Nummern |
10043-67-1 (mono-potassium salt) |
Haltbarkeit |
Stable in air. Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Löslichkeit |
86.9 g/ 100 ml Freely soluble in water, insoluble in ethanol Soluble in 1 part water. Soluble in water, insoluble in ethanol. Solubility in water: good |
Synonyme |
alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |
Dampfdruck |
Esentially zero. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



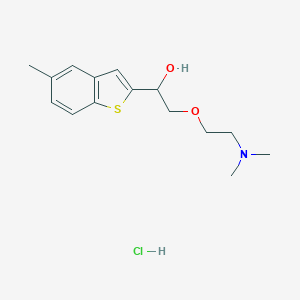
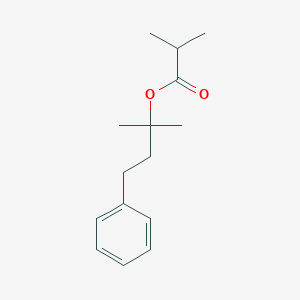
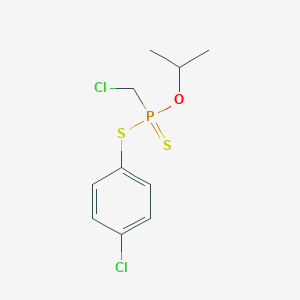
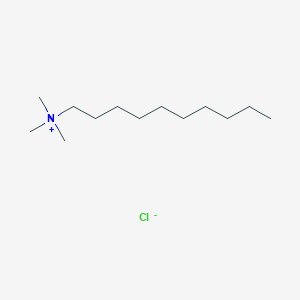
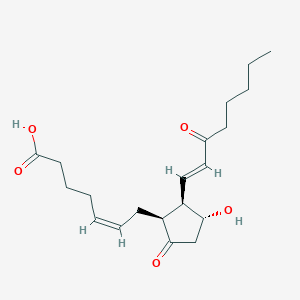
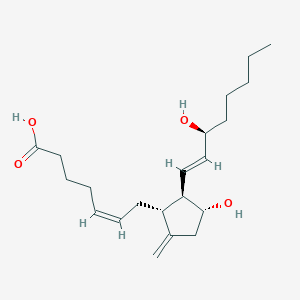
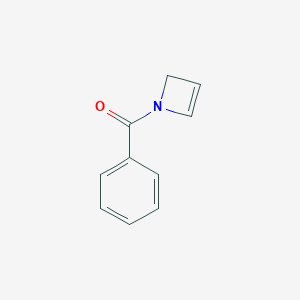
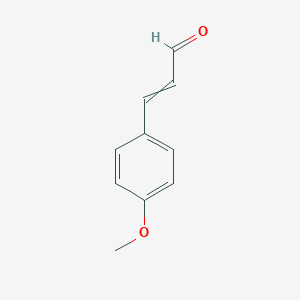
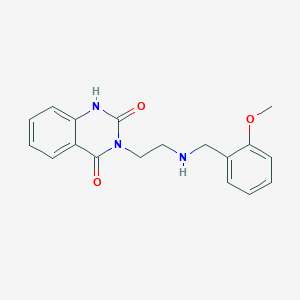
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)
